molecular formula C11H12N2O4 B1401977 2-Morpholino-6-nitrobenzaldehyde CAS No. 1774900-22-9

2-Morpholino-6-nitrobenzaldehyde

Cat. No. B1401977
M. Wt: 236.22 g/mol
InChI Key: XWQANXAGUSPWGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholino monomers involves a few steps, including the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets, 6-hydroxymethyl-morpholine acetal, is easily synthesized . The synthesis of 2-nitrobenzaldehyde, a related compound, begins with the nitration of styrene and cinnamic acid, followed by the conversions of the resulting 2-nitrostyrene and 2-nitrocinnamic acids .


Chemical Reactions Analysis

The formation of imine, hydrazone, or oxime linkages occurs under mild conditions with water as the only byproduct. These reactions are reversible and pH-responsive, and are dependent on the chemical structure of the substrates . Reactions at the benzylic position are also very important for synthesis problems .

Safety And Hazards

2-Morpholino-6-nitrobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-morpholin-4-yl-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-8-9-10(12-4-6-17-7-5-12)2-1-3-11(9)13(15)16/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQANXAGUSPWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-6-nitrobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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